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molecular formula C22H26O B1202825 2,8-Dibenzylcyclooctanone CAS No. 38104-15-3

2,8-Dibenzylcyclooctanone

Cat. No. B1202825
M. Wt: 306.4 g/mol
InChI Key: QRZUPJILJVGUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937710

Procedure details

2,8-Dibenzylcyclooctanone is prepared by stirring 25 grams of cyclooctanone, 54 grams of benzaldehyde, 30 grams of potassium hydroxide and 500 milliliters of methanol at reflux temperatures for 4 hours. The mixture is then cooled to room temperature and 200 milliliters of water are added followed by 300 milliliters of ether. The ether layer is separated and the ether and methanol are then removed by distillation. The residue is taken up in 200 milliliters of ethanol and hydrogenated at 1,000 p.s.i.g. and ambient temperature using a 10 percent palladium on carbon catalyst. The catalyst is removed by filtration and the solvent is removed by distillation. Recrystallization of the crude product is effected by dissolving in 150 milliliters of methanol and seeding with crystalline 2,8-dibenzylcyclooctanone (m.p. 75°-77° C.). Cooling of the seeded methanolic solution gives 16 grams of crystals with melting point 60°-67° C. A second recrystallization of this material from methanol gives one isomer of 2,8-dibenzylcyclooctanone, melting point 75°-77° C., as a first crop and a second isomer of 2,8-dibenzylcyclooctanone, melting point 66°-68° C., as a second crop.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[K+].CO>CCOCC.O>[CH2:10]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:1]1=[O:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
CUSTOM
Type
CUSTOM
Details
the ether and methanol are then removed by distillation
CUSTOM
Type
CUSTOM
Details
ambient temperature
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 150 milliliters of methanol
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the seeded methanolic solution

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(C(CCCCC1)CC1=CC=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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